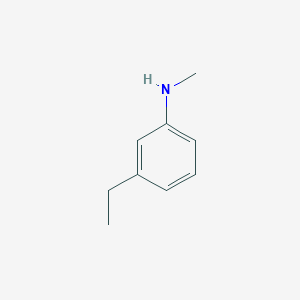
3-Ethyl-n-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-n-methylaniline is a light amber liquid . It is less dense than water and insoluble in water . It is used to make other chemicals .
Synthesis Analysis
One of the methods reported for its synthesis is platinum-catalyzed hydroamination of ethylene with aniline . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis
The molecular formula of 3-Ethyl-n-methylaniline is C9H13N . Its molecular weight is 135.21 g/mol .Chemical Reactions Analysis
3-Ethyl-n-methylaniline undergoes “ABBCC”-type five component reaction with formaldehyde and acetylacetone to form tricyclic derivatives .Physical And Chemical Properties Analysis
3-Ethyl-n-methylaniline has a molecular weight of 135.21 g/mol . It is a light amber liquid that is less dense than water and insoluble in water . Its vapors are heavier than air .Wissenschaftliche Forschungsanwendungen
Methylation of Anilines
- Scientific Field: Organic Chemistry, Catalysis .
- Application Summary: 3-Ethyl-n-methylaniline is used in the methylation of anilines, a crucial chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .
- Methods of Application: The methylation process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner using NaOH as a base . This hydrogen autotransfer procedure allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
- Results: The procedure is efficient and selective, producing N-methylanilines from anilines .
Fuel Additive
- Scientific Field: Automotive Engineering, Fuel Technology .
- Application Summary: 3-Ethyl-n-methylaniline is used as an unconventional additive in gasoline to improve the performance of a vehicle .
- Methods of Application: 3-Ethyl-n-methylaniline is added to 89 # gasoline (G89) available on the Chinese market along with other unconventional additives .
- Results: The addition of 3-Ethyl-n-methylaniline and other additives to gasoline has shown to improve the acceleration performance of the vehicle .
Intermediate for Dyes and Agrochemicals
- Scientific Field: Industrial Chemistry .
- Application Summary: 3-Ethyl-n-methylaniline is used as an intermediate in the manufacturing of dyes and agrochemicals .
- Methods of Application: The specific methods of application can vary widely depending on the particular dye or agrochemical being produced. Typically, 3-Ethyl-n-methylaniline would be used in a chemical reaction as a starting material or “building block” to create more complex molecules .
- Results: The use of 3-Ethyl-n-methylaniline as an intermediate can lead to a wide range of dyes and agrochemicals, each with its own unique properties and applications .
Solvent
- Scientific Field: Industrial Chemistry .
- Application Summary: 3-Ethyl-n-methylaniline is used as a latent and coupling solvent .
- Methods of Application: As a solvent, 3-Ethyl-n-methylaniline can be used to dissolve other substances, typically to facilitate a chemical reaction or process .
- Results: The use of 3-Ethyl-n-methylaniline as a solvent can improve the efficiency of certain chemical processes by improving solubility, reaction rates, or product yields .
Production of Organic Products
- Scientific Field: Industrial Chemistry .
- Application Summary: 3-Ethyl-n-methylaniline is used in the manufacturing of various organic products .
- Methods of Application: The specific methods of application can vary widely depending on the particular organic product being produced. Typically, 3-Ethyl-n-methylaniline would be used in a chemical reaction as a starting material or “building block” to create more complex molecules .
- Results: The use of 3-Ethyl-n-methylaniline as an intermediate can lead to a wide range of organic products, each with its own unique properties and applications .
Pharmaceutical Industry
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: 3-Ethyl-n-methylaniline is used in the synthesis of bio-active compounds in the pharmaceutical industry .
- Methods of Application: The specific methods of application can vary widely depending on the particular bio-active compound being synthesized. Typically, 3-Ethyl-n-methylaniline would be used in a chemical reaction as a starting material or “building block” to create more complex molecules .
- Results: The use of 3-Ethyl-n-methylaniline in the synthesis of bio-active compounds can lead to a wide range of pharmaceutical products, each with its own unique properties and applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-ethyl-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZQJHAYDHFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-n-methylaniline | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)
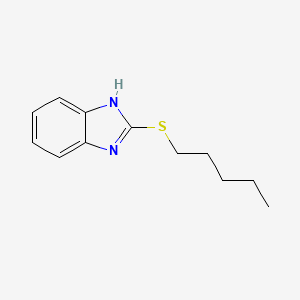
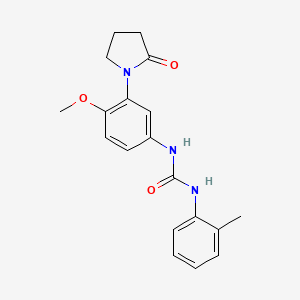
![7-(indoline-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2539358.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2539361.png)
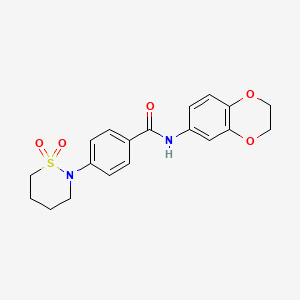
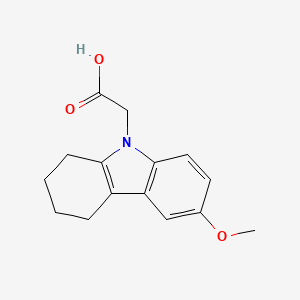
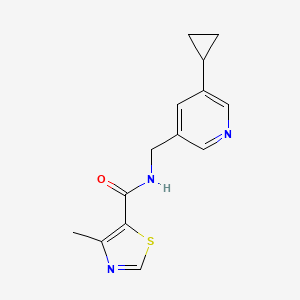
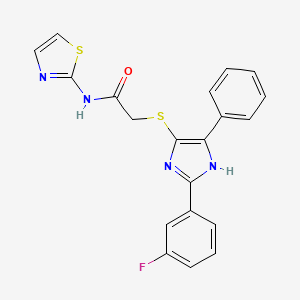
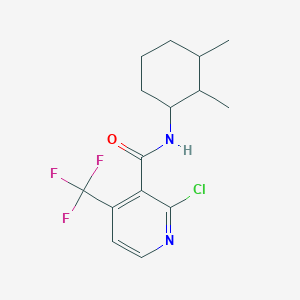
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)